molecular formula C8H2ClD4N B1142777 4-Chlorobenzyl-2,3,5,6-d4 cyanide CAS No. 1219804-00-8

4-Chlorobenzyl-2,3,5,6-d4 cyanide

Cat. No.: B1142777
CAS No.: 1219804-00-8
M. Wt: 155.6175871
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Description

4-Chlorobenzyl-2,3,5,6-d4 cyanide is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms at specific positions. This compound is often used in scientific research due to its unique properties and applications in various fields. The molecular formula of this compound is C8H2D4ClN, and it has a molecular weight of 155.62 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzyl-2,3,5,6-d4 cyanide typically involves the introduction of deuterium atoms into the benzyl cyanide structure. One common method is the deuteration of 4-chlorobenzyl cyanide using deuterium gas or deuterated reagents under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process may include steps such as purification, crystallization, and quality control to meet the required standards for research and commercial use .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl-2,3,5,6-d4 cyanide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Products with different functional groups replacing the chlorine atom.

    Oxidation: Carboxylic acids or other oxidized compounds.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

4-Chlorobenzyl-2,3,5,6-d4 cyanide has a wide range of applications in scientific research, including:

    Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing similar structures.

    Industry: Applied in the development of new materials and chemicals with specific properties

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl-2,3,5,6-d4 cyanide involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates. This can lead to differences in reaction outcomes compared to non-deuterated analogs. The compound’s effects are often studied in the context of its labeled nature, allowing researchers to track its behavior in various systems.

Comparison with Similar Compounds

    4-Chlorobenzyl cyanide: The non-deuterated analog of 4-Chlorobenzyl-2,3,5,6-d4 cyanide.

    4-Chlorobenzyl-d4 cyanide: Another deuterated variant with different deuterium labeling positions.

    (4-Chlorophenyl)acetonitrile-d4: A compound with a similar structure but different labeling.

Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it valuable for studying reaction mechanisms, metabolic pathways, and drug interactions .

Properties

IUPAC Name

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYMIRMKXZAHRV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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